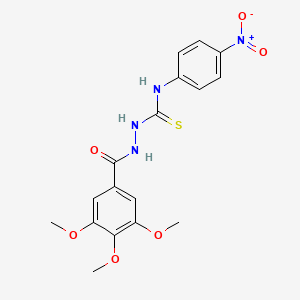

4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide

Description

4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS: 891408-05-2) is a thiosemicarbazide derivative characterized by two distinct structural motifs: a 4-nitrophenyl group at the 4-position and a 3,4,5-trimethoxybenzoyl group at the 1-position of the thiosemicarbazide backbone . The compound is commercially available for research purposes, with synthesis protocols often involving condensation reactions between substituted isothiocyanates and hydrazine derivatives .

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6S/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(22)19-20-17(28)18-11-4-6-12(7-5-11)21(23)24/h4-9H,1-3H3,(H,19,22)(H2,18,20,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKKRZMYOHCRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide typically involves the reaction of 4-nitrophenylhydrazine with 3,4,5-trimethoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiosemicarbazides.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

This compound serves as a reagent in organic synthesis, particularly in the preparation of other complex molecules. Its unique structure allows for the development of novel derivatives with modified biological activities.

Table 1: Synthetic Routes for 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Nitrophenylhydrazine + Isothiocyanate | Reflux in ethanol/methanol | Optimized |

| 2 | Cooling and filtration | Room temperature | High |

| 3 | Recrystallization | Acetic acid | Purified |

Biological Applications

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colon cancer stem cells. The mechanism of action may involve cell cycle arrest and apoptosis induction.

Case Study:

In a study involving LOVO colon cancer cells, compounds derived from similar thiosemicarbazides demonstrated over 50% inhibition at a concentration of 10 μM. Notably, one derivative exhibited an anti-proliferative effect by arresting cells at the G2 phase of the cell cycle .

Antimicrobial Properties:

The compound has also been explored for its antimicrobial activity against various pathogens. Preliminary screening suggests that it may be effective against both Gram-positive and Gram-negative bacteria.

Medicinal Applications

Drug Development:

The unique chemical structure of this compound makes it a candidate for drug development. Its potential to modulate specific biological pathways could lead to new therapeutic agents for cancer and infectious diseases.

Mechanism of Action:

While the exact mechanism remains to be fully elucidated, it is believed that this compound interacts with specific enzymes or receptors within target cells, thereby influencing their activity and promoting therapeutic effects.

Industrial Applications

Material Development:

In industrial settings, this compound is utilized in the synthesis of new materials and as a component in various chemical processes. Its properties may enhance the performance characteristics of materials used in pharmaceuticals and other applications.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

Comparative Yields :

Antioxidant Potential

Thiosemicarbazides with 3,4,5-trimethoxybenzoyl groups demonstrate potent antioxidant activity. For example, derivatives in exhibited IC₅₀ values of <10 μM in DPPH assays due to the methoxy groups' radical-stabilizing effects. The target compound’s nitro group may modulate this activity by altering electron distribution .

Cytotoxicity

- Nitro-substituted derivatives show higher cytotoxicity than alkyl or methoxy analogues. For instance, 4-(2,4-dichlorophenyl)-1-(pyridin-2-yl)carbonylthiosemicarbazide has a CC₅₀ of 19.5 μg/mL , whereas methylthiophenyl analogues exhibit CC₅₀ values >900 μg/mL .

- The target compound’s 4-nitrophenyl group may enhance cytotoxicity via nitroreductase activation, though this requires experimental validation .

Enzyme Inhibition

Thiosemicarbazides are known acetylcholinesterase (AChE) inhibitors. While the target compound’s activity is unreported, structurally similar compounds (e.g., 2-(4-fluorophenyl)piperazine derivatives) show IC₅₀ values of 0.5–2.0 μM .

Physicochemical Properties

- Stability : Methoxy groups are susceptible to demethylation under acidic conditions, as seen in , where cyclization with H₂SO₄ led to selective O-demethylation.

Biological Activity

4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H16N4O5S

- Molecular Weight : 364.37 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The mechanism of action often involves the inhibition of key enzymes or interference with cellular processes:

- Enzyme Inhibition : Thiosemicarbazides can act as inhibitors of various enzymes, including urease and certain proteases.

- Antioxidant Activity : These compounds may exhibit antioxidant properties by scavenging free radicals.

- Cell Cycle Interference : Some studies suggest that thiosemicarbazides can interfere with the cell cycle, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazides. For instance:

- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., A375, DU145) with IC50 values ranging from 1.0 to 5.3 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A375 | 1.2 |

| DU145 | 1.7 |

| PC-3 | 5.3 |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Results : Showed promising inhibitory effects with minimum inhibitory concentrations (MIC) in the range of 10-20 µg/mL.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several thiosemicarbazides, including our compound. They found that it induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial activity of thiosemicarbazides against pathogenic bacteria. The results indicated that the compound effectively inhibited bacterial growth and showed potential as a lead compound for antibiotic development .

Q & A

Q. How can researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values)?

- Methodological Answer : Discrepancies arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. disc diffusion), and compound purity (validate via HPLC). Standardized testing (CLSI guidelines) and comparative studies with positive controls (e.g., ciprofloxacin) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.